molecular formula C15H19N3O B7459198 N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide

N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide

Cat. No. B7459198
M. Wt: 257.33 g/mol
InChI Key: WHFAHLHPUQBPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, also known as DMPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPAA belongs to the class of pyrazole derivatives, which have been shown to possess various biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Mechanism of Action

The exact mechanism of action of N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is not fully understood. However, studies have suggested that it exerts its biological effects by modulating the activity of various enzymes and signaling pathways. N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of pain and inflammation-related disorders. N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to improve glucose uptake and insulin sensitivity, which could have implications for the treatment of metabolic disorders, such as type 2 diabetes.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess potent biological activity at low concentrations. However, its solubility in water is limited, which could pose challenges for certain experimental procedures. Additionally, the exact mechanism of action of N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide. One area of research could be to investigate its potential as a therapeutic agent for the treatment of pain and inflammation-related disorders, such as arthritis. Another area of research could be to further elucidate its mechanism of action, which could provide insights into its biological activity and potential therapeutic applications. Additionally, studies could be conducted to investigate the pharmacokinetics and toxicity of N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, which could have implications for its clinical use.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide involves the reaction of 2,3-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization with 3,5-dimethylpyrazole-1-carboxylic acid. The resulting product is then treated with acetic anhydride to yield N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of pain and inflammation-related disorders. N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been investigated for its antitumor activity, and studies have shown that it can inhibit the growth of various cancer cell lines.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-10-6-5-7-14(13(10)4)16-15(19)9-18-12(3)8-11(2)17-18/h5-8H,9H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFAHLHPUQBPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide

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